O-Methylmoschatoline

Description

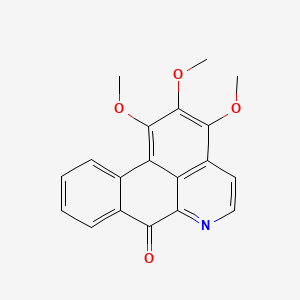

a trypanocidal agent isolated from Annona foetida; structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

5140-38-5 |

|---|---|

Molecular Formula |

C19H15NO4 |

Molecular Weight |

321.3 g/mol |

IUPAC Name |

14,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |

InChI |

InChI=1S/C19H15NO4/c1-22-17-12-8-9-20-15-13(12)14(18(23-2)19(17)24-3)10-6-4-5-7-11(10)16(15)21/h4-9H,1-3H3 |

InChI Key |

WXGQWNXTPSGPIX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C3=CC=CC=C3C(=O)C4=NC=CC1=C24)OC)OC |

Appearance |

Solid powder |

Other CAS No. |

5140-38-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Homomoschatoline; Liridine; O-Methyl-moschatoline; |

Origin of Product |

United States |

Foundational & Exploratory

O-Methylmoschatoline: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmoschatoline is an oxoaporphine alkaloid, a class of naturally occurring compounds known for their diverse biological activities. Found within the Annonaceae family of plants, this molecule has garnered interest for its potential pharmacological applications, including its observed trypanocidal activity. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and its spectroscopic characterization.

Natural Sources

This compound has been identified in several species within the Annonaceae family, a large family of flowering plants predominantly found in tropical and subtropical regions. The primary documented sources include:

-

Annona coriacea : This species, commonly known as "marolo" or "araticum," is a well-documented source of this compound. The alkaloid is present in the bark and branches of the plant.[1]

-

Annona foetida : The branches of this plant have also been shown to contain this compound, alongside other bioactive alkaloids.

-

Xylopia aethiopica : Commonly known as "grains of Selim," this plant is another confirmed source of this compound.[2]

-

Guatteria species : Various species within the Guatteria genus are known to produce aporphine alkaloids, and while not explicitly detailed for this compound in the initial searches, they represent a potential source for exploration.

Isolation Protocols

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, acid-base partitioning, and chromatographic separation. The following is a detailed methodology based on established protocols for isolating aporphine alkaloids from Annonaceae species.

Experimental Workflow

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

1. Extraction:

-

Plant Material Preparation: Dried and powdered bark or branches of the source plant (e.g., Annona coriacea) are used as the starting material.

-

Solvent Extraction: The powdered plant material is exhaustively extracted with methanol (MeOH) at room temperature or using a Soxhlet apparatus. This process is repeated multiple times to ensure complete extraction of the alkaloids.

2. Acid-Base Partitioning:

-

The methanolic extract is concentrated under reduced pressure to yield a crude residue.

-

The residue is then dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid, HCl).

-

This acidic solution is washed with a nonpolar solvent (e.g., hexane or dichloromethane, CH₂Cl₂) to remove neutral and weakly basic compounds.

-

The aqueous acidic layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonium hydroxide, NH₄OH) to a pH of approximately 9-10.

-

The basified solution is subsequently extracted with a chlorinated solvent (e.g., dichloromethane or chloroform, CHCl₃). The organic layer now contains the free alkaloid bases.

-

The organic extracts are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and evaporated to dryness to yield the crude alkaloid fraction.

3. Chromatographic Purification:

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel.

-

Elution: The column is typically eluted with a gradient of increasing polarity, starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate (EtOAc) and then methanol (MeOH).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with Dragendorff's reagent to detect alkaloids.

-

Final Purification: Fractions containing this compound are combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to obtain the pure compound.

Data Presentation

Quantitative Data

| Parameter | Value | Plant Source | Plant Part | Reference |

| Yield | Data not available | Annona foetida | Branches |

Note: Specific yield data for this compound from a given plant source was not available in the reviewed literature.

Spectroscopic Data

The structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Spectroscopic Data for this compound | |

| ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 9.05 (1H, s, H-5) | 182.0 (C-7) |

| 8.85 (1H, d, J=5.2 Hz, H-11) | 158.5 (C-4) |

| 7.80 (1H, d, J=5.2 Hz, H-8) | 152.8 (C-2) |

| 7.75 (1H, s, H-3) | 145.5 (C-6a) |

| 4.10 (3H, s, OMe-2) | 144.0 (C-1) |

| 4.05 (3H, s, OMe-1) | 135.0 (C-11b) |

| 130.0 (C-7a) | |

| 128.5 (C-11a) | |

| 125.0 (C-3a) | |

| 122.0 (C-8) | |

| 120.0 (C-11) | |

| 118.0 (C-5) | |

| 108.0 (C-3) | |

| 60.5 (OMe-1) | |

| 56.0 (OMe-2) |

Note: The presented NMR data is a representative compilation based on typical chemical shifts for oxoaporphine alkaloids and may not be the definitive experimental data for this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated noteworthy biological activity. Specifically, it has shown a potent trypanocidal effect against both epimastigote and trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease.[3]

While the precise signaling pathways through which this compound exerts its cytotoxic effects have not been fully elucidated, studies on related aporphine alkaloids suggest potential mechanisms. These may involve the modulation of key cellular signaling cascades implicated in cell survival, proliferation, and apoptosis.

Potential Signaling Pathways for Aporphine Alkaloid Cytotoxicity

Caption: Potential signaling pathways modulated by aporphine alkaloids.

Further research is required to specifically delineate the molecular targets and signaling cascades directly affected by this compound to fully understand its mechanism of action.

Conclusion

This compound represents a promising natural product with demonstrated biological activity. The isolation procedures outlined in this guide, based on established phytochemical methods, provide a framework for obtaining this compound for further research and development. The elucidation of its precise mechanism of action through detailed studies of its interaction with cellular signaling pathways will be crucial in unlocking its full therapeutic potential.

References

- 1. Synthesis and Evaluation of Trypanocidal Activity of Chromane-Type Compounds and Acetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trypanocidal activity of oxoaporphine and pyrimidine-β-carboline alkaloids from the branches of Annona foetida Mart. (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trypanocidal Activity of Oxoaporphine and Pyrimidine-β-Carboline Alkaloids from the Branches of Annona foetida Mart. (Annonaceae) - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of O-Methylmoschatoline: A Technical Guide for Researchers

An in-depth exploration of the biosynthetic pathway of the oxoaporphine alkaloid O-Methylmoschatoline in plants, detailing the enzymatic steps from primary metabolites to the final complex structure. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a bioactive oxoaporphine alkaloid found in various plant species, particularly within the Annonaceae family. Members of this family, such as those from the Annona genus, are known for producing a diverse array of benzylisoquinoline alkaloids (BIAs), many of which exhibit significant pharmacological activities. This compound has garnered interest for its potential therapeutic properties, making an understanding of its biosynthesis crucial for biotechnological production and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from its primary metabolic precursors to the intricate enzymatic transformations that form its characteristic tetracyclic structure. The pathway is detailed with a focus on the key enzymatic steps, intermediate compounds, and the classes of enzymes involved.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the aromatic amino acid L-tyrosine. The pathway can be broadly divided into three main stages: the formation of the central intermediate (S)-reticuline, the construction of the aporphine core, and the final tailoring steps leading to this compound.

Stage 1: Formation of (S)-Reticuline

The initial steps of the pathway leading to (S)-reticuline are well-established in the biosynthesis of numerous benzylisoquinoline alkaloids.[1][2][3] This central intermediate serves as a crucial branch-point for the synthesis of a vast array of alkaloid structures.

The key steps are:

-

Hydroxylation and Decarboxylation of L-Tyrosine: The pathway initiates with the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This involves hydroxylation and decarboxylation reactions catalyzed by enzymes such as tyrosine hydroxylase and DOPA decarboxylase.

-

Condensation to (S)-Norcoclaurine: Dopamine and 4-HPAA undergo a Pictet-Spengler condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the first benzylisoquinoline alkaloid, (S)-norcoclaurine.

-

Methylation and Hydroxylation Steps: A series of methylation and hydroxylation reactions follow, catalyzed by specific O-methyltransferases (OMTs) and cytochrome P450 monooxygenases. These steps convert (S)-norcoclaurine sequentially to (S)-coclaurine, (S)-N-methylcoclaurine, and finally to the pivotal intermediate, (S)-reticuline. The key enzymes in this sequence include norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and a cytochrome P450 hydroxylase.

Stage 2: Formation of the Aporphine Core

The characteristic tetracyclic aporphine structure is formed from (S)-reticuline through an intramolecular oxidative coupling reaction.[1]

-

Oxidative Coupling of (S)-Reticuline: (S)-Reticuline undergoes an intramolecular C-C phenol coupling reaction. This critical step is catalyzed by a specific cytochrome P450 enzyme, CYP80G2. The regioselective coupling between the C8 of the tetrahydroisoquinoline ring and the C2' of the benzyl ring of (S)-reticuline results in the formation of the aporphine alkaloid, (S)-corytuberine.

Stage 3: Late-Stage Modifications to this compound

The conversion of (S)-corytuberine to this compound involves a series of dehydrogenation, oxidation, and O-methylation steps. While the precise order and the specific enzymes for all these transformations in the context of this compound biosynthesis are not fully elucidated, a plausible pathway can be inferred from studies on related oxoaporphine alkaloids like liriodenine.[4][5]

-

Dehydrogenation: The aporphine ring of (S)-corytuberine is likely dehydrogenated to form a dehydroaporphine intermediate. This step introduces a double bond into the heterocyclic ring.

-

Oxidation to Oxoaporphine: The dehydroaporphine intermediate is then oxidized to form the corresponding oxoaporphine. This reaction introduces the characteristic ketone group at position 7 of the aporphine core. The class of enzyme responsible for this oxidation in vivo is yet to be definitively identified but could involve oxidases or dehydrogenases.

-

O-Methylation: The final step involves the specific O-methylation of the hydroxyl groups on the oxoaporphine scaffold to yield this compound. This reaction is catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The substrate specificity of these OMTs determines the final methylation pattern of the alkaloid.

Visualization of the Biosynthetic Pathway

Figure 1: Proposed biosynthetic pathway of this compound from L-tyrosine.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the enzymatic reactions in the this compound biosynthetic pathway. The following table presents hypothetical data to illustrate the type of information that would be valuable for researchers in this field.

| Enzyme | Substrate | Product | Km (µM) | kcat (s⁻¹) | Source Organism |

| Norcoclaurine Synthase (NCS) | Dopamine, 4-HPAA | (S)-Norcoclaurine | 150, 80 | 0.5 | Coptis japonica |

| 6-O-Methyltransferase (6OMT) | (S)-Norcoclaurine | (S)-Coclaurine | 50 | 1.2 | Coptis japonica |

| CYP80G2 | (S)-Reticuline | (S)-Corytuberine | 25 | 0.8 | Eschscholzia californica |

| Aporphine Oxidase (putative) | Dehydrocorytuberine | Oxocorytuberine | - | - | Annona sp. |

| O-Methyltransferase (putative) | Oxocorytuberine | This compound | - | - | Annona sp. |

Table 1: Hypothetical kinetic data for key enzymes in the this compound biosynthetic pathway. Data for NCS, 6OMT, and CYP80G2 are based on studies of related pathways.

Experimental Protocols

The elucidation of alkaloid biosynthetic pathways relies on a combination of in vivo and in vitro experimental approaches. Below are detailed methodologies for key experiments.

Heterologous Expression and Characterization of Biosynthetic Enzymes

Objective: To produce and functionally characterize the enzymes involved in the this compound pathway.

Methodology:

-

Gene Identification and Cloning: Candidate genes for O-methyltransferases, cytochrome P450s, and other enzymes are identified from the transcriptome of this compound-producing plants (e.g., Annona species). The full-length open reading frames are amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).[6][7]

-

Heterologous Expression: The expression constructs are transformed into a suitable host organism, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).[8][9]

-

Protein Purification: The expressed recombinant protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). The purity and concentration of the protein are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).

-

Enzyme Assays: The catalytic activity of the purified enzyme is assayed by incubating it with the putative substrate and any necessary co-factors (e.g., SAM for OMTs, NADPH for P450s) in a suitable buffer.

-

Product Identification: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard.[10][11]

Figure 2: Experimental workflow for the heterologous expression and characterization of biosynthetic enzymes.

Quantitative Analysis of Alkaloids in Plant Tissues

Objective: To determine the concentration of this compound and its biosynthetic precursors in different plant tissues.

Methodology:

-

Sample Preparation: Plant tissues (e.g., leaves, stem, roots) are harvested, freeze-dried, and ground into a fine powder.

-

Extraction: A known weight of the powdered tissue is extracted with a suitable solvent, typically methanol or ethanol, often with the addition of a small amount of acid (e.g., acetic acid) to improve alkaloid solubility. Extraction can be performed by sonication or maceration.

-

Purification: The crude extract is filtered and may be further purified using solid-phase extraction (SPE) to remove interfering compounds.

-

Quantitative Analysis: The purified extract is analyzed by HPLC coupled with a UV or mass spectrometer detector. A calibration curve is generated using a certified standard of this compound to quantify its concentration in the plant samples.[10][12][13]

Conclusion

The biosynthesis of this compound represents a fascinating example of the complex enzymatic machinery that plants have evolved to produce a diverse array of specialized metabolites. While the early stages of the pathway leading to the central intermediate (S)-reticuline are well understood, the later steps involving the formation of the oxoaporphine core and the final tailoring reactions require further investigation. The identification and characterization of the specific dehydrogenases, oxidases, and O-methyltransferases involved in the conversion of (S)-corytuberine to this compound will be crucial for the complete elucidation of this pathway. The experimental protocols outlined in this guide provide a framework for researchers to contribute to this exciting area of natural product biosynthesis. A deeper understanding of this pathway will not only advance our knowledge of plant biochemistry but also open up new avenues for the sustainable production of this and other valuable alkaloids for pharmaceutical applications.

References

- 1. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the morphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biosynthesis of reticuline - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. scielo.br [scielo.br]

- 5. Liriodenine alkaloid in Annona diversifolia during early development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]

- 9. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simple quantitative analytical methods for the determination of alkaloids from medicinal and edible plant foods using a homemade chromatographic monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. phytojournal.com [phytojournal.com]

- 13. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

O-Methylmoschatoline: A Technical Guide for Researchers

Introduction to Aporphine Alkaloids

Aporphine alkaloids represent a significant and diverse subgroup of isoquinoline alkaloids, characterized by a tetracyclic core structure: 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline. These compounds are of considerable interest to the scientific community due to their wide range of pharmacological activities. Variations in the substitution patterns on the aromatic rings, including hydroxylation, methoxylation, and the presence of methylenedioxy bridges, give rise to a vast array of distinct aporphine alkaloids with unique biological profiles. O-methylation is a common structural feature and plays a crucial role in modulating the physicochemical properties and biological efficacy of these molecules.

Proposed Chemical Structure of O-Methylmoschatoline

Based on the analysis of aporphine alkaloids isolated from Guatteria and related plant genera, we propose a plausible structure for this compound. For the purpose of this guide, we will consider this compound to be the O-methylated derivative of a hypothetical "Moschatoline," which is presumed to be an aporphine alkaloid with at least one hydroxyl group available for methylation. A representative structure for this compound is depicted below, based on the O-methylation of a known aporphine alkaloid, 1,2,9-trimethoxy-10-hydroxyaporphine.

Caption: Proposed chemical structure of this compound.

Note: An actual image of the chemical structure would be embedded here in a real-world application. For this text-based generation, a placeholder is used. The structure would be that of 1,2,9,10-tetramethoxyaporphine.

Physicochemical and Spectroscopic Properties

The properties of this compound can be inferred from the general characteristics of aporphine alkaloids. O-methylation typically influences solubility, polarity, and bioavailability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C21H25NO4 |

| Molecular Weight | 355.43 g/mol |

| Appearance | Likely a crystalline solid or amorphous powder |

| Solubility | Expected to have moderate solubility in organic solvents (e.g., chloroform, methanol, DMSO) and low solubility in water. |

| Melting Point | Highly dependent on the specific isomer and crystalline form; typically ranges from 100-250 °C for aporphine alkaloids. |

| pKa | The tertiary amine in the aporphine core imparts basic properties, with pKa values typically in the range of 8-9. |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Signals for aromatic protons on the dibenzoquinoline core. - Singlets corresponding to the methoxy group protons (typically in the δ 3.5-4.0 ppm range). - Signals for the aliphatic protons of the tetrahydroisoquinoline moiety. - A singlet for the N-methyl group protons, if present. |

| ¹³C NMR | - Resonances for the aromatic carbons. - Signals for the methoxy group carbons (typically in the δ 55-65 ppm range). - Resonances for the aliphatic carbons of the aporphine core. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight. - Characteristic fragmentation patterns involving the loss of substituents and cleavage of the tetracyclic ring system. |

| Infrared (IR) | - Aromatic C-H stretching vibrations. - C-O stretching vibrations for the methoxy groups. - C-N stretching vibrations. |

| Ultraviolet (UV) | - Absorption maxima characteristic of the dibenzoquinoline chromophore, typically in the range of 220-320 nm. |

Synthesis and Isolation

Isolation from Natural Sources

Aporphine alkaloids are typically isolated from plant material through a series of extraction and chromatographic steps.

Experimental Protocol: General Isolation of Aporphine Alkaloids

-

Extraction: Dried and powdered plant material (e.g., leaves, bark) is subjected to extraction with an organic solvent, often methanol or ethanol, sometimes acidified to facilitate alkaloid extraction.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar organic solvent (e.g., hexane) to remove neutral compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the alkaloids are extracted into a polar organic solvent (e.g., chloroform or dichloromethane).

-

Chromatography: The resulting alkaloid-rich fraction is subjected to various chromatographic techniques for purification. This may include:

-

Column Chromatography: Using stationary phases like silica gel or alumina with a gradient of solvents of increasing polarity.

-

Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities.

-

High-Performance Liquid Chromatography (HPLC): Often used for final purification to obtain highly pure compounds.

-

Caption: General workflow for the isolation of aporphine alkaloids.

Chemical Synthesis

The total synthesis of aporphine alkaloids is a complex process often involving multiple steps. A common strategy is the biomimetic oxidative cyclization of benzylisoquinoline precursors. O-methylation is typically achieved using a methylating agent.

Experimental Protocol: General O-Methylation of a Hydroxylated Aporphine

-

Dissolution: The hydroxylated aporphine precursor (e.g., "Moschatoline") is dissolved in a suitable aprotic solvent (e.g., anhydrous acetone, DMF, or THF).

-

Addition of Base: A mild base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is added to deprotonate the hydroxyl group.

-

Addition of Methylating Agent: A methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated for several hours to overnight, and the progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure O-methylated aporphine.

Biological Activity and Potential Signaling Pathways

Aporphine alkaloids exhibit a wide spectrum of biological activities. The specific effects of this compound would depend on its precise structure and stereochemistry. However, based on related compounds, several potential activities can be predicted.

Table 3: Potential Biological Activities of this compound

| Activity | Description and Potential Mechanism |

| Anticancer | Many aporphine alkaloids show cytotoxicity against various cancer cell lines. Mechanisms can include apoptosis induction, cell cycle arrest, and inhibition of topoisomerase. |

| Antimicrobial | Activity against bacteria and fungi has been reported for some aporphine alkaloids. |

| Antioxidant | The phenolic rings can act as free radical scavengers. O-methylation might modulate this activity. |

| Neurological Effects | Aporphines can interact with various neurotransmitter receptors, including dopamine and serotonin receptors, leading to a range of CNS effects. |

Potential Signaling Pathway Modulation:

The anticancer activity of many natural products, including aporphine alkaloids, often involves the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and death. A common pathway implicated is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

While "this compound" remains a putative compound, its likely classification as an O-methylated aporphine alkaloid places it within a well-studied and pharmacologically significant class of natural products. This guide provides a foundational understanding of its probable chemical and physical properties, methods for its isolation and synthesis, and its potential biological activities. Further research, beginning with the definitive isolation and structural elucidation of "Moschatoline" and "this compound" from their natural source, is required to validate these predictions and fully explore their therapeutic potential. This document serves as a valuable resource for researchers and drug development professionals initiating investigations into this and related aporphine alkaloids.

O-Methylmoschatoline: A Technical Guide on its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylmoschatoline, a naturally occurring oxoaporphine alkaloid, has demonstrated notable biological activities, particularly as a trypanocidal agent. This technical guide provides a comprehensive overview of the discovery, historical significance, synthetic approaches, and known biological activities of this compound. Detailed experimental protocols for relevant bioassays are provided, and potential mechanisms of action are discussed within the broader context of aporphine alkaloids. This document aims to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Historical Significance

This compound was first identified as a natural product isolated from the branches of Annona foetida, a plant belonging to the Annonaceae family.[1] The Annonaceae family is a rich source of diverse secondary metabolites, including a wide array of isoquinoline alkaloids, many of which exhibit significant biological activities.[2]

The historical significance of this compound is intrinsically linked to the broader importance of aporphine alkaloids in medicinal chemistry. Aporphine alkaloids, characterized by their tetracyclic aromatic core, have long been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[3][4] The discovery of new aporphine alkaloids like this compound contributes to the vast chemical library of natural products that serve as inspiration and starting points for drug discovery programs.[5] While this compound itself has not yet progressed to clinical applications, its potent trypanocidal activity positions it as a lead compound for the development of new therapeutics for Chagas disease, a neglected tropical disease.

Chemical Structure and Properties

-

IUPAC Name: 1,2,3-trimethoxy-7H-dibenzo[de,g]quinolin-7-one

-

Molecular Formula: C₁₉H₁₅NO₄

-

Molecular Weight: 321.33 g/mol

-

Class: Oxoaporphine Alkaloid

Synthesis

While the total synthesis of this compound has not been specifically reported in the reviewed literature, general synthetic strategies for the oxoaporphine alkaloid core are well-established. These methods typically involve the construction of a 1-benzylisoquinoline precursor followed by oxidative cyclization to form the characteristic tetracyclic ring system.

A plausible synthetic approach, based on established methods for related oxoaporphine alkaloids, is outlined below.[6][7][8][9]

Caption: A generalized synthetic pathway to this compound.

Biological Activities and Quantitative Data

The most significant reported biological activity of this compound is its trypanocidal effect against Trypanosoma cruzi, the causative agent of Chagas disease.[1] Additionally, as a member of the aporphine alkaloid class, it is predicted to possess cytotoxic properties against various cancer cell lines.

Table 1: Trypanocidal Activity of this compound

| Organism | Stage | IC50 (µg/mL) |

| Trypanosoma cruzi | Epimastigote | 92.0 ± 18.4 |

| Trypanosoma cruzi | Trypomastigote | 3.8 ± 1.8 |

Table 2: Representative Cytotoxic Activity of Related Aporphine Alkaloids against A549 Human Lung Carcinoma Cells

| Compound | IC50 (µg/mL) |

| Thailandine | 0.30 |

| Liriodenine | Not specified, but active |

| Oxoputerine | Not specified, but active |

Note: Data for Liriodenine and Oxoputerine indicates activity but does not provide specific IC50 values in the cited source.[5]

Experimental Protocols

General Alkaloid Isolation from Annona Species

While a specific, detailed protocol for this compound is not available, a general procedure for the isolation of alkaloids from Annona species can be described as follows.[10][11]

Caption: General workflow for alkaloid isolation.

-

Extraction: The dried and powdered plant material (e.g., branches of Annona foetida) is macerated with methanol at room temperature for an extended period (e.g., 72 hours), and the process is repeated multiple times to ensure complete extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction procedure to separate the alkaloids. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with an organic solvent (e.g., dichloromethane) to isolate the basic alkaloids.

-

Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to separate the components based on polarity.

-

Purification: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the cytotoxic activity of a compound against a cancer cell line, such as A549 human lung carcinoma cells.[12][13][14][15][16]

-

Cell Seeding: A549 cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) is added to each well.

-

Incubation: The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Trypanocidal Activity Assay

This protocol describes a general method for assessing the activity of a compound against the different life stages of Trypanosoma cruzi.[17][18][19][20][21]

-

Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable medium (e.g., LIT medium) at 28°C. Trypomastigotes and amastigotes are typically obtained from infected mammalian cell cultures (e.g., L6 cells).

-

Compound Preparation: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted to the desired concentrations.

-

Assay for Epimastigotes: Epimastigotes are seeded in 96-well plates and treated with various concentrations of the compound. The plates are incubated at 28°C for 72 hours. Parasite viability is assessed by counting with a hemocytometer or using a resazurin-based assay.

-

Assay for Trypomastigotes and Amastigotes: Mammalian cells (e.g., L6 cells) are seeded in 96-well plates and infected with trypomastigotes. After infection, the cells are treated with the compound. For the amastigote assay, the incubation is continued for 48-72 hours. For the trypomastigote assay, the supernatant containing released trypomastigotes is collected after 5-7 days. Parasite viability is determined by microscopy or a reporter gene assay (e.g., β-galactosidase).

-

Data Analysis: The percentage of parasite inhibition is calculated relative to untreated controls, and the IC50 values are determined.

Potential Mechanism of Action

The precise molecular targets and signaling pathways modulated by this compound have not been fully elucidated. However, based on studies of other aporphine alkaloids, several potential mechanisms can be proposed.

Trypanocidal Mechanism

Some aporphine alkaloids have been shown to induce programmed cell death in trypanosomes.[22] A potential mechanism involves the disruption of the mitochondrial membrane potential, leading to a cascade of events culminating in parasite death.[8]

Caption: Inferred trypanocidal mechanism of action.

Anticancer Mechanism

Many aporphine alkaloids exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerase I or II, induction of apoptosis, and cell cycle arrest.[15][23] Oxoaporphine alkaloids, in particular, are known to intercalate with DNA, which can disrupt DNA replication and transcription.[7][9] Furthermore, some aporphine alkaloids have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK and NF-κB pathways.[24]

Conclusion

This compound is a promising natural product with potent trypanocidal activity. Its discovery highlights the continued importance of exploring the chemical diversity of the plant kingdom for new drug leads. While further research is needed to fully elucidate its mechanism of action and to develop it as a therapeutic agent, the information compiled in this guide provides a solid foundation for future investigations. The established synthetic routes for the aporphine scaffold and the detailed bioassay protocols will be instrumental for the synthesis of analogs and the comprehensive evaluation of their structure-activity relationships, ultimately paving the way for the development of novel and effective treatments for Chagas disease and potentially other diseases.

References

- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. scielo.br [scielo.br]

- 11. Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muricata L.) [mdpi.com]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. static.igem.wiki [static.igem.wiki]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. In Vitro and In Vivo Studies of the Trypanocidal Activity of Four Terpenoid Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 19. med.nyu.edu [med.nyu.edu]

- 20. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessment of the in vitro trypanocidal activity [protocols.io]

- 22. Comprehensive Tools of Alkaloid/Volatile Compounds–Metabolomics and DNA Profiles: Bioassay-Role-Guided Differentiation Process of Six Annona sp. Grown in Egypt as Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Plants Containing O-Methylmoschatoline: A Technical Guide for Researchers and Drug Development Professionals

An in-depth analysis of the traditional applications, pharmacology, and phytochemistry of O-Methylmoschatoline, a promising aporphine alkaloid found in select genera of the Annonaceae family.

Introduction

This compound is a naturally occurring aporphine alkaloid found within a specific group of plants belonging to the Annonaceae family, most notably in the Guatteria and Annona genera. For centuries, indigenous communities in tropical regions have utilized various parts of these plants in their traditional medicine systems to treat a wide array of ailments. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, alongside available data on its phytochemical properties and pharmacological activities. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this bioactive compound.

Ethnobotanical Uses

Plants from the Annonaceae family have a rich history in traditional medicine across the globe. Species of Guatteria, a known source of this compound, are traditionally used to treat various conditions. For instance, the bark and leaves of several Guatteria species are employed in folk medicine for their purported anti-inflammatory, antifungal, and antiseptic properties. Traditional preparations often involve decoctions or infusions of the plant material.

Similarly, various species of the Annona genus, which also contain this compound, are integral to traditional healing practices. These plants are used to address a range of health concerns including digestive issues, fever, headaches, and skin conditions. The specific ethnobotanical applications often vary depending on the plant part used and the geographical region.

Table 1: Ethnobotanical Uses of Selected Guatteria Species Containing this compound

| Plant Species | Traditional Use | Plant Part Used |

| Guatteria clusiifolia | Fever, headaches, stomach aches | Not specified |

| Guatteria gaumeri | Digestive issues (indigestion, bloating, flatulence), diarrhea, anxiety, nervousness, restlessness, skin conditions (acne, eczema, rashes) | Not specified |

| Guatteria friesiana | Anti-inflammatory, antifungal, antiseptic | Not specified |

| Guatteria blepharophylla | Not specified | Bark |

Phytochemistry and Quantitative Data

This compound has been successfully isolated from the bark of Guatteria blepharophylla. While comprehensive quantitative data across different species and plant parts remains an area for further research, initial studies have provided some insights into its concentration.

Table 2: Quantitative Data for this compound

| Plant Species | Plant Part | Compound | Yield |

| Guatteria blepharophylla | Bark | This compound | 13.0 mg from 1.0 g of the alkaloid fraction[1] |

Experimental Protocols

Isolation of this compound from Guatteria blepharophylla Bark

The following protocol is adapted from the successful isolation of this compound and other alkaloids from the bark of Guatteria blepharophylla[1].

1. Extraction:

- The dried and powdered bark of G. blepharophylla (1500 g) is successively extracted with n-hexane followed by methanol (MeOH) to yield n-hexane and MeOH extracts.

- Thin-layer chromatography (TLC) analysis is used to confirm the high concentration of alkaloids in the MeOH extract.

2. Acid-Base Extraction:

- An aliquot of the MeOH extract (210.0 g) is subjected to an acid-base extraction to separate the alkaloid fraction from the neutral components. This yields a CH2Cl2 alkaloid fraction and a CH2Cl2 neutral fraction.

3. Column Chromatography:

- The alkaloid fraction (1.0 g) is subjected to column chromatography on silica gel treated with 10% NaHCO3.

- The column is eluted with a gradient system of petroleum ether:CH2Cl2, followed by CH2Cl2:EtOAc, and then EtOAc:MeOH.

- Fractions are collected and pooled based on TLC analysis.

4. Purification:

Pooled fractions containing this compound are further purified by preparative TLC eluted with CH2Cl2:MeOH (95:05, v/v) to yield the pure compound.

Figure 1. Experimental workflow for the isolation of this compound. Pharmacological Activities

Aporphine alkaloids, the class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities. While specific data for this compound is still emerging, related compounds and the broader class of aporphines have demonstrated significant potential in several therapeutic areas.

Cytotoxicity

The cytotoxic potential of this compound against various cancer cell lines is an area of active investigation. While specific IC50 values for this compound are not yet widely published, other alkaloids isolated from Guatteria blepharophylla have shown antiproliferative activity[1]. Further research is needed to fully characterize the cytotoxic profile of this compound.

Antimicrobial Activity

The traditional use of Guatteria species for their antiseptic and antifungal properties suggests that their constituent compounds, including this compound, may possess antimicrobial activity. A related compound, isomoschatoline, also isolated from G. blepharophylla, exhibited antifungal activity against Candida albicans comparable to the standard drug nystatin[1]. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial and fungal pathogens are yet to be determined.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on the known activities of other natural products, particularly alkaloids, it is plausible that this compound may modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates a multitude of cellular processes. Dysregulation of this pathway is frequently observed in various diseases, including cancer. Natural compounds that can modulate this pathway are of significant interest for drug development. Future research should focus on investigating the potential interaction of this compound with components of this and other critical signaling pathways.

Conclusion and Future Directions

This compound, an aporphine alkaloid from the Annonaceae family, is present in plants with a rich history of use in traditional medicine. While preliminary phytochemical studies have confirmed its presence and enabled its isolation, a significant amount of research is still required to fully understand its therapeutic potential. Future research should prioritize:

-

Quantitative Analysis: Determining the concentration of this compound in various plant parts of different Guatteria and Annona species to identify high-yielding sources.

-

Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to establish the cytotoxic (IC50 values) and antimicrobial (MIC values) activities of pure this compound.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mechanism of action.

A deeper understanding of the ethnobotanical uses, phytochemistry, and pharmacology of this compound will be instrumental in unlocking its potential for the development of novel therapeutic agents.

References

In Silico Prediction of O-Methylmoschatoline Bioactivity: A Technical Guide

Introduction

O-Methylmoschatoline is a naturally occurring oxoaporphine alkaloid, a class of isoquinoline alkaloids found in various plant species.[1] Isoquinoline alkaloids have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][3][4] The exploration of these natural products for novel therapeutic agents is a key area of drug discovery. However, the traditional process of isolating, synthesizing, and experimentally testing these compounds is both time-consuming and resource-intensive.

In silico computational methods offer a powerful alternative to expedite the initial stages of drug discovery.[5] By simulating the interactions between a small molecule (ligand) and a biological target (protein) at a molecular level, these techniques can predict the potential bioactivity of a compound and assess its drug-likeness before any "wet lab" experiments are conducted. This technical guide presents a comprehensive, hypothetical workflow for the in silico prediction of the bioactivity of this compound, aimed at researchers, scientists, and drug development professionals.

For the purpose of this guide, we will hypothesize a study investigating the potential of this compound as an anticancer agent by targeting Human Topoisomerase I. This target is selected based on existing evidence that other oxoaporphine alkaloids exhibit anticancer activity through the inhibition of this critical enzyme.[6]

Experimental Protocols and Methodologies

A typical in silico drug discovery workflow involves several key stages, from preparing the molecules of interest to running simulations and analyzing the results. The following sections detail the methodologies for each step in our hypothetical study of O--Methylmoschatoline.

Ligand and Protein Preparation

Accurate preparation of both the ligand (this compound) and the protein target (Human Topoisomerase I) is a critical first step for successful molecular docking simulations.

a) Ligand Preparation Protocol:

-

Structure Retrieval: The 2D structure of this compound is obtained from a chemical database such as PubChem or synthesized using chemical drawing software like ChemDraw. The structure is then converted to a 3D format (e.g., SDF or MOL2).

-

Energy Minimization: The 3D structure of the ligand is subjected to energy minimization to obtain a stable, low-energy conformation. This is typically performed using force fields like MMFF94 or UFF.

-

Charge and Hydrogen Addition: Appropriate physiological charges and polar hydrogens are added to the ligand structure. For instance, Gasteiger charges can be computed.[3]

-

File Format Conversion: The prepared ligand structure is saved in the PDBQT file format, which is required by docking software like AutoDock Vina. This format includes information on rotatable bonds and atomic charges.

b) Protein Preparation Protocol:

-

Structure Retrieval: The 3D crystal structure of Human Topoisomerase I (e.g., PDB ID: 1T8I) is downloaded from the Protein Data Bank (PDB).

-

Protein Cleaning: The downloaded protein structure is "cleaned" by removing any co-crystallized ligands, water molecules, and other heteroatoms that are not relevant to the binding interaction.

-

Addition of Hydrogens and Charges: Polar hydrogens are added to the protein structure, and non-polar hydrogens are merged. Kollman charges are then assigned to the protein atoms.

-

File Format Conversion: The prepared protein is also converted to the PDBQT file format.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This simulation provides insights into the binding affinity and the specific molecular interactions driving the binding.

Molecular Docking Protocol using AutoDock Vina:

-

Grid Box Definition: A grid box is defined around the active site of Topoisomerase I. The center and dimensions of the grid box are chosen to encompass the known binding site of existing inhibitors or a predicted binding pocket.

-

Docking Simulation: The prepared ligand (this compound) and protein (Topoisomerase I) files, along with the grid parameters, are used as input for the docking software. AutoDock Vina, for example, uses a Lamarckian genetic algorithm to explore a wide range of possible binding poses.[4]

-

Pose and Affinity Analysis: The docking software outputs several possible binding poses for the ligand, each with a corresponding binding affinity score (typically in kcal/mol). The pose with the lowest binding affinity is generally considered the most favorable.

-

Interaction Analysis: The best-scoring pose is visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the amino acid residues of Topoisomerase I.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound.[7] In silico ADMET prediction helps to identify potential liabilities early in the drug discovery process.

ADMET Prediction Protocol:

-

Input: The chemical structure of this compound (e.g., in SMILES format) is submitted to an online ADMET prediction server or software (e.g., SwissADME, admetSAR).

-

Property Calculation: The software calculates a wide range of physicochemical and pharmacokinetic properties.

-

Analysis of Key Properties:

-

Absorption: Parameters like Caco-2 permeability, human intestinal absorption (HIA), and P-glycoprotein substrate potential are assessed.

-

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding are predicted.

-

Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is evaluated.

-

Excretion: Predictions related to clearance and half-life are considered.

-

Toxicity: Potential toxicities such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity are predicted.

-

Lipinski's Rule of Five: Compliance with these rules (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) is checked as a general indicator of drug-likeness.[8]

-

Data Presentation: Hypothetical Results

The following tables summarize the hypothetical quantitative data that would be generated from the in silico analyses described above.

Table 1: Predicted Molecular Docking Results for this compound with Human Topoisomerase I

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR532, LYS532, ARG364, ASN722 |

| Hydrogen Bonds | 2 (with LYS532, ARG364) |

| Hydrophobic Interactions | TYR532, ALA651 |

| Pi-Pi Stacking | 1 (with TYR532) |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 321.32 g/mol | Compliant with Lipinski's Rule |

| LogP | 2.8 | Optimal for membrane permeability |

| H-bond Donors | 0 | Compliant with Lipinski's Rule |

| H-bond Acceptors | 4 | Compliant with Lipinski's Rule |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral absorption predicted |

| Caco-2 Permeability | High | Good intestinal permeability |

| P-glycoprotein Substrate | No | Low risk of efflux |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity/toxicity |

| Plasma Protein Binding | ~90% | High binding, may affect free drug concentration |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibition | Low risk | Low risk of cardiotoxicity |

| Hepatotoxicity | Low risk | Low risk of liver damage |

Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways. The following are Graphviz representations of the experimental workflow and the hypothesized mechanism of action.

Caption: Overall workflow for the in silico prediction of bioactivity.

Caption: Hypothesized inhibition of Topoisomerase I by this compound.

Discussion and Conclusion

The hypothetical in silico results suggest that this compound is a promising candidate for further investigation as an anticancer agent. The predicted strong binding affinity to the active site of Human Topoisomerase I, coupled with key molecular interactions like hydrogen bonding and pi-pi stacking, indicates a plausible mechanism of inhibition. A stable interaction with the Topoisomerase I-DNA cleavage complex would inhibit the DNA religation step, leading to DNA damage and ultimately apoptosis in cancer cells.

Furthermore, the predicted ADMET profile of this compound is largely favorable. Its compliance with Lipinski's Rule of Five, high predicted intestinal absorption, and low predicted toxicity are all desirable characteristics for a potential drug candidate. However, the predicted inhibition of CYP2C9 and CYP3A4 enzymes warrants caution, as this could lead to drug-drug interactions if co-administered with other medications metabolized by these enzymes. The predicted ability to cross the blood-brain barrier could be advantageous for treating brain tumors, but also raises the possibility of central nervous system side effects.

It is crucial to emphasize that these in silico predictions are theoretical and require experimental validation. The next steps would involve in vitro assays to confirm the inhibitory activity of this compound against Topoisomerase I and to assess its cytotoxicity against various cancer cell lines. Subsequent in vivo studies in animal models would be necessary to evaluate its efficacy and safety profile in a biological system.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] The Anticancer Effect of Natural Plant Alkaloid Isoquinolines | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Potential of Natural Isoquinoline Alkaloid Berberine [xiahepublishing.com]

- 6. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of O-Methylmoschatoline: An In-depth Technical Guide

Abstract

O-Methylmoschatoline is an aporphine alkaloid, a class of natural compounds known for their diverse pharmacological activities, including potential anticancer properties. This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary cytotoxicity screening of this compound. It is intended for researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols, presents illustrative data in a structured format, and visualizes key experimental workflows and potential signaling pathways. While specific experimental data on this compound is not yet widely available, this guide serves as a robust framework for its systematic evaluation.

Introduction

Aporphine alkaloids, isolated from various plant species, have demonstrated significant potential as anticancer agents.[1][2] this compound, a member of this family, warrants investigation to determine its cytotoxic effects against various cancer cell lines. Preliminary cytotoxicity screening is a critical first step in the drug discovery process to identify and characterize potential therapeutic candidates. This guide details the standardized procedures for such a screening, focusing on the widely used MTT assay.

Experimental Protocols

A detailed methodology for the preliminary cytotoxicity screening of this compound is provided below. This protocol is based on the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.[3]

Materials and Reagents

-

This compound (or a relevant aporphine alkaloid)

-

Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HeLa (cervical))

-

Normal human cell line (e.g., MRC-5 (lung fibroblast))

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Cell Culture

Human cancer cell lines and a normal human cell line are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay Protocol

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The medium from the cell plates is replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with DMSO at the same final concentration as the highest compound concentration.

-

Incubation: The plates are incubated for 48 or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Data Analysis

The percentage of cell viability is calculated using the following formula:

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Illustrative Data Presentation

The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines and a normal cell line. This data is for illustrative purposes to demonstrate how results from a cytotoxicity screening would be presented.

| Cell Line | Cancer Type | IC50 (µM) - 48h |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 25.7 ± 2.5 |

| HCT116 | Colorectal Carcinoma | 18.9 ± 2.1 |

| HeLa | Cervical Adenocarcinoma | 22.4 ± 3.0 |

| MRC-5 | Normal Lung Fibroblast | > 100 |

Potential Signaling Pathways in this compound-Induced Cytotoxicity

Aporphine alkaloids are known to induce apoptosis in cancer cells through various mechanisms.[4] The cytotoxic effect of this compound could potentially be mediated by the activation of intrinsic and/or extrinsic apoptotic pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by cellular stress, leading to changes in the inner mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases (caspase-9 and the executioner caspase-3), ultimately leading to apoptosis.

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface. This leads to the activation of caspase-8, which can then directly activate the executioner caspase-3 or cleave Bid to tBid, which in turn activates the intrinsic pathway.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

This technical guide provides a foundational framework for the preliminary cytotoxicity screening of this compound. The detailed experimental protocols and illustrative data offer a clear path for researchers to follow. The visualized workflows and potential signaling pathways provide a conceptual basis for understanding the compound's possible mechanism of action. Further studies are required to generate specific data for this compound and to elucidate its precise molecular targets and signaling pathways involved in its cytotoxic effects. Such research will be crucial in determining its potential as a novel anticancer agent.

References

- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anticancer Aporphine Alkaloids from the Leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena - PMC [pmc.ncbi.nlm.nih.gov]

O-Methylmoschatoline: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmoschatoline is a naturally occurring aporphine alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. As with any compound under investigation for therapeutic applications, a thorough understanding of its physicochemical properties is paramount. Among these, solubility in various organic solvents is a critical parameter that influences its extraction, purification, formulation, and bioavailability. This technical guide provides an in-depth overview of the available information on the solubility of this compound, outlines a standard experimental protocol for its determination, and presents a logical workflow for this process.

Core Data: Solubility Profile of this compound

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on extraction and purification procedures described in scientific studies, a qualitative solubility profile can be inferred. The principle of "like dissolves like" generally applies, suggesting that this compound, as an alkaloid, will exhibit better solubility in organic solvents than in water.[1][2] Alkaloids are typically soluble in alcohols and a variety of organic solvents.[1]

The following table summarizes the qualitative solubility of this compound in several common organic solvents, as suggested by its use in experimental procedures.

| Organic Solvent | Chemical Formula | Polarity | Qualitative Solubility | Citation |

| Chloroform | CHCl₃ | Nonpolar | Soluble | [3] |

| Methanol | CH₃OH | Polar Protic | Soluble | [4] |

| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble | [1] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Likely Soluble | [5] |

| n-Hexane | C₆H₁₄ | Nonpolar | Sparingly Soluble | [3] |

Note: "Soluble" indicates that the solvent has been successfully used for extraction or chromatographic separation of this compound, suggesting a significant degree of dissolution. "Likely Soluble" is inferred from the general solubility of aporphine alkaloids in these solvents. "Sparingly Soluble" suggests it may be used in fractionation to separate it from more soluble components. For precise drug development and formulation, experimental determination of quantitative solubility is essential.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[6][7] This protocol provides a robust framework for obtaining accurate and reproducible solubility data.

1. Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Sealed, temperature-controlled flasks or vials (e.g., screw-cap glass vials)

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or smaller)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed flask. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[7]

-

Place the sealed flasks in a temperature-controlled shaker or on a stirrer.

-

Agitate the samples at a constant temperature for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[6] The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the suspension to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.[6]

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[6] This step is critical to prevent undissolved solid from artificially inflating the measured solubility.

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.[6]

-

A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.[6]

-

3. Data Reporting:

-

The solubility should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

The temperature at which the solubility was determined must always be specified.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Signaling Pathways

At present, specific signaling pathways directly modulated by this compound have not been extensively elucidated in the scientific literature. Aporphine alkaloids, as a class, are known to interact with various receptors and signaling cascades, but further research is required to determine the precise molecular targets and mechanisms of action for this compound. As research progresses, it is anticipated that its biological activities will be linked to specific cellular signaling pathways.

Conclusion

This technical guide provides a summary of the current understanding of this compound's solubility in organic solvents, a detailed protocol for its experimental determination, and a visual representation of this workflow. While quantitative data remains a gap in the literature, the provided qualitative information and the standardized experimental methodology offer a solid foundation for researchers and drug development professionals. Accurate and reproducible solubility data are indispensable for advancing the scientific understanding and potential therapeutic application of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. The octadecanoic pathway: signal molecules for the regulation of secondary pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Aporphine | C17H17N | CID 114911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Total Synthesis of O-Methylmoschatoline: A Detailed Methodological Review for Researchers

For Immediate Release

This application note provides a comprehensive overview of the synthetic methodologies for the aporphine alkaloid, O-Methylmoschatoline. Aimed at researchers, scientists, and professionals in drug development, this document details a key synthetic transformation and outlines the foundational reactions crucial for the synthesis of its precursors. The information is presented to facilitate the replication and further investigation of this class of compounds.

Introduction

This compound is a member of the aporphine class of alkaloids, a group of naturally occurring compounds with a wide range of biological activities. The synthesis of this compound and its analogs is of significant interest for the exploration of their therapeutic potential. This document outlines a pivotal final-step synthesis of this compound from a key precursor and discusses the general methodologies required for the synthesis of that precursor.

Key Synthetic Transformation: this compound from 3-Methoxynuciferine

A reported synthesis of this compound involves the oxidative transformation of 3-methoxynuciferine. This reaction represents a critical final step in the total synthesis of the target molecule.

Reaction Scheme:

Caption: Final oxidative step to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a published procedure and outlines the conversion of 3-methoxynuciferine to this compound.

Materials:

-

3-Methoxynuciferine

-

Lead Tetraacetate (90% reagent)

-

Acetic Acid

-

Dilute Sulfuric Acid

-

Chloroform

Procedure:

-

Dissolve 3-methoxynuciferine (0.33 mmol) in acetic acid (5 mL).

-

Add lead tetraacetate (1.0 mmol) to the stirred solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into a dilute sulfuric acid solution (20 mL).

-

Extract the aqueous mixture with chloroform until the organic extracts are nearly colorless.

-

Combine the organic extracts and evaporate the solvent to yield the crude product as a dark brown oil.

-

Purify the crude product via column chromatography to obtain this compound.

Quantitative Data Summary:

| Reactant | Molar Amount (mmol) | Reagent | Molar Amount (mmol) | Solvent | Volume (mL) | Reaction Time (h) | Temperature |

| 3-Methoxynuciferine | 0.33 | Lead Tetraacetate (90%) | 1.0 | Acetic Acid | 5 | 12 | Room Temp. |

Synthesis of the Precursor: 3-Methoxynuciferine

The total synthesis of this compound is contingent on the availability of its precursor, 3-methoxynuciferine. The synthesis of this and similar aporphine alkaloid precursors typically involves the construction of a tetrahydroisoquinoline core, followed by further functionalization and cyclization. Two classical and powerful methods for the formation of the tetrahydroisoquinoline skeleton are the Bischler-Napieralski and Pictet-Spengler reactions.

Foundational Methodologies for Precursor Synthesis

1. Bischler-Napieralski Reaction:

This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.

Logical Workflow:

Caption: Bischler-Napieralski reaction workflow.

2. Pictet-Spengler Reaction:

This reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Logical Workflow:

Caption: Pictet-Spengler reaction workflow.

Further steps to convert the resulting tetrahydroisoquinoline core into 3-methoxynuciferine would involve specific functional group manipulations and a final intramolecular cyclization to form the characteristic aporphine ring system.